3-Chloro-L-alanine Hydrochloride
CAS No.: 51887-89-9
Cat. No.: VC21537717
Molecular Formula: C3H7Cl2NO2
Molecular Weight: 160.00 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 51887-89-9 |
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Molecular Formula | C3H7Cl2NO2 |
Molecular Weight | 160.00 g/mol |
IUPAC Name | (2R)-2-amino-3-chloropropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 |
Standard InChI Key | IENJPSDBNBGIEL-DKWTVANSSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)N)Cl.Cl |
SMILES | C(C(C(=O)O)N)Cl.Cl |
Canonical SMILES | C(C(C(=O)O)N)Cl.Cl |
Chemical Properties and Structure
3-Chloro-L-alanine Hydrochloride possesses distinct physical and chemical properties that are essential for understanding its behavior in various applications. The compound exists as a white to off-white solid at room temperature.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 3-Chloro-L-alanine Hydrochloride:
Property | Value |
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CAS Number | 51887-89-9 |
Molecular Formula | C₃H₇Cl₂NO₂ |
Molecular Weight | 159.99 g/mol |
Physical State | White to off-white solid/powder to crystal |
Melting Point | 205°C (decomposes) |
Boiling Point | 243.6°C at 760 mmHg |
Density | 1.401 g/cm³ |
Water Solubility | 50 mg/mL (clear, colorless solution) |
Storage Temperature | -20°C or room temperature (dry) |
InChIKey | IENJPSDBNBGIEL-DKWTVANSSA-N |
These properties make 3-Chloro-L-alanine Hydrochloride a versatile compound suitable for various laboratory applications .
Structural Characteristics
The compound features a central alpha carbon with chiral properties, maintaining the L-configuration (or R-configuration according to the Cahn-Ingold-Prelog priority rules). The structure includes:
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A carboxyl group (-COOH)
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An amino group (-NH₂) complexed with HCl to form the hydrochloride salt
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A chloromethyl group (-CH₂Cl) at the beta position
This specific configuration contributes to its biological activity and enzyme inhibitory properties. The chlorine atom's electronegativity creates a reactive site that can participate in various chemical transformations .
Synthesis Methods
The synthesis of 3-Chloro-L-alanine Hydrochloride typically involves the chlorination of L-serine or its derivatives. Multiple synthetic pathways have been developed to produce this compound with high purity and yield.
Classical Synthesis from L-Serine
The most common method involves the direct chlorination of L-serine. This approach utilizes thionyl chloride as the chlorinating agent and proceeds through the following general steps:
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Esterification of L-serine to form L-serine methyl ester hydrochloride
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Chlorination of the hydroxyl group using thionyl chloride
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Isolation and purification of the resulting 3-chloro-L-alanine hydrochloride
This method is well-established and provides good yields, though it requires careful temperature control to minimize side reactions.
Optimized Synthetic Procedure
A more recent synthetic approach, as described in patent literature, offers improved yields and reduced reaction times:
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Addition of L-serine to a suitable solvent (typically methanol)
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Cooling the mixture to 5-10°C
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Dropwise addition of thionyl chloride at controlled temperature
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Heating to 38°C and maintaining the reaction for 48 hours
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Cooling, crystallization, and centrifugation to obtain L-serine methyl ester hydrochloride
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Further reaction with additional thionyl chloride under staged temperature control
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Cooling, water addition, layer separation, and crystallization to obtain the final product
This optimized method addresses previous challenges such as long reaction times, low yields, and formation of numerous by-products.
Biochemical and Physiological Actions
3-Chloro-L-alanine Hydrochloride exhibits significant biochemical activity, particularly as an enzyme inhibitor. Its structural similarity to natural amino acids while containing a reactive chlorine group makes it valuable for studying various enzymatic processes.
Enzyme Inhibition Properties
The compound is a known inhibitor of several enzymes, most notably:
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Alanine aminotransferase (ALAT): 3-Chloro-L-alanine Hydrochloride inhibits ALAT, which catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate. This inhibition has potential implications for cancer treatment, as suppression of ALAT activity has been linked to reduced tumor progression in lung carcinoma models .
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Serine palmitoyltransferase: The compound can inhibit this enzyme, which is essential in the biosynthesis of sphingolipids, making it useful for studying sphingolipid metabolism and related disorders .
Metabolic Pathway Interference
Due to its structural similarity to alanine but with altered reactivity, 3-Chloro-L-alanine Hydrochloride can interfere with various metabolic pathways:
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Amino acid metabolism: It can disrupt normal alanine metabolism by competing with natural L-alanine in enzymatic reactions.
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Protein synthesis: In wheat germ cell-free systems, it has been shown to interfere with protein synthesis through its inhibition of alanine transaminase .
These properties make it a valuable tool for studying metabolic pathways and developing potential therapeutic approaches for metabolic disorders.
Applications in Research and Pharmaceutical Development
3-Chloro-L-alanine Hydrochloride has found applications across multiple scientific disciplines, from basic biochemical research to pharmaceutical development.
Research Applications
The compound is employed in various research contexts:
Application Area | Specific Use |
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Enzymatic Studies | Substrate for tyrosine phenol lyase steady state kinetics |
Protein Chemistry | Synthesis of modified peptides and proteins |
Metabolic Research | Study of amino acid metabolism and transport |
Microbiology | Investigation of bacterial resistance mechanisms |
Cancer Research | Study of tumor metabolism and proliferation pathways |
These applications leverage the compound's unique chemical properties and enzyme inhibitory effects to advance understanding in multiple scientific fields .
Pharmaceutical Development
In pharmaceutical research, 3-Chloro-L-alanine Hydrochloride serves several important functions:
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Drug Design: The compound provides a valuable scaffold for developing medications targeting specific metabolic pathways.
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Anti-cancer Research: Its ability to inhibit ALAT and potentially suppress tumor progression makes it interesting for oncology research.
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Building Block: It serves as a precursor for synthesizing more complex pharmaceutical compounds.
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Metabolic Disorder Treatments: Its interference with specific metabolic pathways makes it relevant for research into metabolic disease therapies .
Synthetic Intermediate
Beyond its direct applications, 3-Chloro-L-alanine Hydrochloride serves as a valuable synthetic intermediate:
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The chlorine atom provides a reactive site for nucleophilic substitution reactions
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It enables the synthesis of other unnatural amino acids through replacement of the chloride group
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It can be incorporated into peptides to create modified peptides with altered properties
Hazard Type | Classification |
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Skin Effects | Skin irritation, Category 2 |
Eye Effects | Eye irritation, Category 2 |
Target Organ Effects | Specific target organ toxicity - single exposure, Category 3 |
Signal Word | Warning |
Hazard Pictogram | GHS07 |
These classifications indicate that the compound can cause irritation to skin and eyes and may affect specific organs upon exposure .
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